molecular formula C8H3BrF4O B1376274 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 617706-18-0

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B1376274
M. Wt: 271.01 g/mol
InChI Key: XMFAZNDFEXEANH-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” belongs to the class of organic compounds known as halobenzenes. These are aromatic compounds in which the benzene ring is substituted by one or more halogens.



Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoroethanone group to a bromo-fluorobenzene derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with bromine and fluorine atoms at positions 4 and 2 respectively. Attached to the benzene ring would be a trifluoroethanone group. The exact spatial configuration would depend on the specific synthesis process.



Chemical Reactions Analysis

As a halogenated aromatic compound, “1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” could potentially undergo various chemical reactions. These might include electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions at the carbonyl group of the trifluoroethanone.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens and the trifluoroethanone group would likely make the compound relatively dense and polar. It might also exhibit significant reactivity due to the presence of these functional groups.


Scientific Research Applications

1. Synthesis and Characterization in Chemistry

  • The compound has been explored in the synthesis of various chemically significant compounds. For instance, it is used as an intermediate in the synthesis of biologically active compounds, demonstrating its versatility in organic synthesis (Wang et al., 2016).
  • It serves as a crucial element in the chemoenzymatic synthesis of certain precursors, like the Odanacatib precursor, using a combination of cross-coupling and bioreduction sequences (González-Martínez et al., 2019).

2. Medicinal Chemistry and Drug Development

  • Although excluding direct drug use and dosage information, this compound has been involved in the resolution of antiandrogens and the determination of their active enantiomers, highlighting its role in developing specific pharmacological profiles (Tucker & Chesterson, 1988).

3. Material Science and Polymer Research

  • In material science, derivatives of this compound have been used in the synthesis of novel bisphenol monomers with grafting capabilities. This has implications for developing advanced polymers with specific properties (Li et al., 2006).

4. Organometallic Chemistry

  • The compound's derivatives have been involved in organometallic chemistry, such as in the preparation of phenyl(1-bromo-1,2,2,2-tetrafluoroethyl)mercury, highlighting its utility in synthesizing organometallic compounds (Seyferth et al., 1975).

Safety And Hazards

As with any chemical compound, handling “1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone” would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific experimental data.


Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or as a reagent in various chemical reactions.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required. Always follow safety guidelines when handling chemical compounds. If you have more specific questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFAZNDFEXEANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736097
Record name 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

CAS RN

617706-18-0
Record name 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol (1.09 g, 3.99 mmol) in ethyl acetate (30 mL) was added 2-iodoxybenzoic acid (2.28 g, 7.97 mmol). The reaction was heated to reflux overnight. The reaction was cooled to room temperature and diluted with heptanes (30 mL). The mixture was filtered through Celite and the filtrate was concentrated to give the title compound (1.03 g, 95%) as a pale yellow oil. 1H NMR (400 MHz, CDCl3, δ): 7.44 (dd, J=10.15, 1.56 Hz, 1H), 7.48 (m, 1H), 7.76 (m, 1H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
heptanes
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (16.57 g, 39.06 mmol) was added to a solution of 1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanol (10.66 g, 39.06 mmol) in DCM (100 mL) and the reaction mixture was stirred at rt for 1.5 h. Na2S2O3 (10% aq., 100 mL) was added and the resulting mixture extracted with CH2Cl2 (100 mL). The organic layer was washed with Na2S2O3 (50 mL×2), NaHCO3 (satd. aq., 100 mL×2), and brine (100 mL×2). The organic layers were dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (3.20 g, 30%).
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods III

Procedure details

Dess-Martin periodinane (16.57 g, 39.06 mmol) was added to a solution consisting of 1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanol (10.66 g, 39.06 mmol) and DCM (100 mL) and the resultant mixture was stirred at rt for 1.5 h. Na2S2O3 (10% aq., 100 mL) was added and the resulting mixture extracted with CH2Cl2 (100 mL). The organic layer was washed with Na2S2O3 (50 mL×2), NaHCO3 (satd. aq., 100 mL×2), and brine (100 mL×2). The organic layer was dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (3.20 g, 30%).
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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